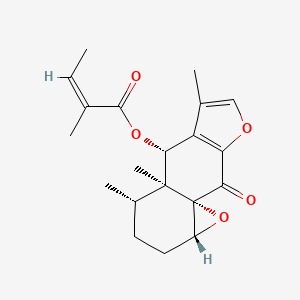
6beta-Angeloyloxy-1beta,10beta-epoxy-9-oxofuranoeremophilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6beta-Angeloyloxy-1beta,10beta-epoxy-9-oxofuranoeremophilane is a natural product derived from the plant Ligularia songarica . This compound belongs to the class of eremophilane sesquiterpenoids, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Currently, there are no well-documented industrial production methods for 6beta-Angeloyloxy-1beta,10beta-epoxy-9-oxofuranoeremophilane. The compound is mainly sourced from natural plant extracts .
Chemical Reactions Analysis
Types of Reactions
6beta-Angeloyloxy-1beta,10beta-epoxy-9-oxofuranoeremophilane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield more oxidized derivatives, while reduction could produce more reduced forms of the compound.
Scientific Research Applications
6beta-Angeloyloxy-1beta,10beta-epoxy-9-oxofuranoeremophilane has several scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity of eremophilane sesquiterpenoids.
Biology: It is used to investigate the biological activities of natural products, including potential anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer.
Mechanism of Action
The mechanism of action of 6beta-Angeloyloxy-1beta,10beta-epoxy-9-oxofuranoeremophilane involves its interaction with various molecular targets and pathways. While specific details are not well-documented, it is believed to exert its effects through modulation of signaling pathways involved in inflammation and cell proliferation. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1beta,10beta-Epoxy-6beta-isobutyryloxy-9-oxofuranoeremophilane: Another natural product from Ligularia fischeri with a similar structure.
6beta-Angeloyloxy-1beta,10beta-epoxy-9-oxofuranoeremophilane: A compound with a similar name but different source and properties.
Uniqueness
This compound is unique due to its specific structural features and biological activities. Its natural occurrence in Ligularia songarica and potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C20H24O5 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
[(1S,8S,9S,10S,13R)-6,9,10-trimethyl-2-oxo-4,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradeca-3(7),5-dien-8-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H24O5/c1-6-10(2)18(22)24-17-14-11(3)9-23-15(14)16(21)20-13(25-20)8-7-12(4)19(17,20)5/h6,9,12-13,17H,7-8H2,1-5H3/b10-6-/t12-,13+,17+,19-,20-/m0/s1 |
InChI Key |
DYUUYSPIUJKIFD-UQORVLBASA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1C2=C(C(=O)[C@]34[C@]1([C@H](CC[C@H]3O4)C)C)OC=C2C |
Canonical SMILES |
CC=C(C)C(=O)OC1C2=C(C(=O)C34C1(C(CCC3O4)C)C)OC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


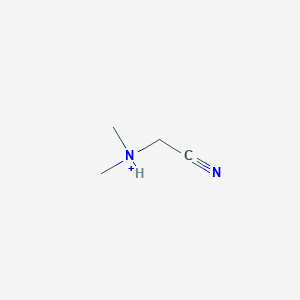
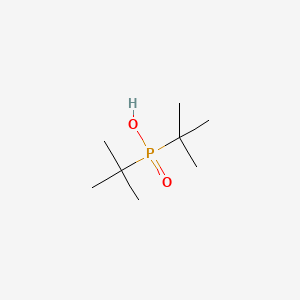
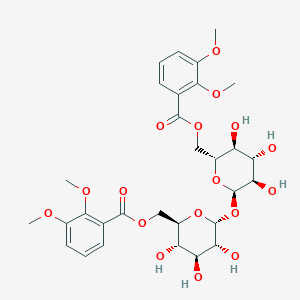

![1-[(1-Adamantylamino)acetyl]-2-pyrrolidinecarbonitrile](/img/structure/B14756281.png)
![n-[(Benzyloxy)carbonyl]tyrosylglycinamide](/img/structure/B14756283.png)
![Benzenamine, N-[(pentafluorophenyl)methylene]-](/img/structure/B14756290.png)
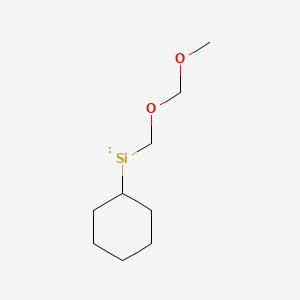
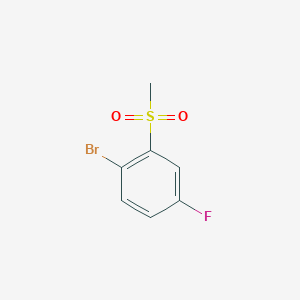
![n-[(Benzyloxy)carbonyl]tyrosylglycinamide](/img/structure/B14756303.png)
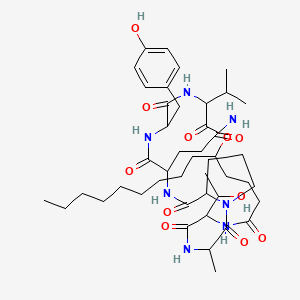
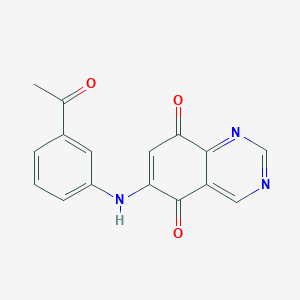
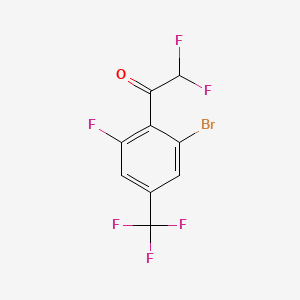
![4'-Chloro-4-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14756331.png)
